molecular formula C18H19Cl2N3O4S2 B2854640 N'-(4-(azepan-1-ylsulfonyl)benzoyl)-2,5-dichlorothiophene-3-carbohydrazide CAS No. 393838-66-9

N'-(4-(azepan-1-ylsulfonyl)benzoyl)-2,5-dichlorothiophene-3-carbohydrazide

Cat. No.: B2854640
CAS No.: 393838-66-9
M. Wt: 476.39
InChI Key: JOOBFKZEGJHNNQ-UHFFFAOYSA-N
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Description

N'-(4-(azepan-1-ylsulfonyl)benzoyl)-2,5-dichlorothiophene-3-carbohydrazide is a synthetic carbohydrazide derivative featuring a 2,5-dichlorothiophene core linked to a sulfonated benzoyl group substituted with an azepane (7-membered saturated ring). This compound is hypothesized to have applications in medicinal chemistry, particularly in targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

N'-[4-(azepan-1-ylsulfonyl)benzoyl]-2,5-dichlorothiophene-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O4S2/c19-15-11-14(16(20)28-15)18(25)22-21-17(24)12-5-7-13(8-6-12)29(26,27)23-9-3-1-2-4-10-23/h5-8,11H,1-4,9-10H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOBFKZEGJHNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

The target compound shares functional groups with several analogs, but key differences in substituents and heterocyclic systems define its uniqueness:

Compound Name / ID Core Structure Key Substituents Unique Features
Target Compound Carbohydrazide Azepane sulfonyl, 2,5-dichlorothiophene 7-membered azepane; dichlorothiophene
Compounds [4–6] Hydrazinecarbothioamide 4-(4-X-phenylsulfonyl)benzoyl, 2,4-difluorophenyl Triazole-thione tautomerism; C=S group
Compound Benzohydrazide 3,4-dimethoxybenzoyl; fluorophenyl-dioxopyrrolidin Pyrrolidinone ring; methoxy groups
Compound Benzohydrazide 2-methoxybenzoyl; 2-chlorophenyl-dioxopyrrolidin Chlorophenyl; N-phenylcarbonyl linkage

Substituent Analysis

  • Azepane vs.
  • Dichlorothiophene vs. Benzene Derivatives : The electron-deficient dichlorothiophene core may enhance electrophilic reactivity compared to benzene or fluorophenyl groups in and compounds, affecting interaction with nucleophilic targets .
  • Sulfonyl Linkages : All compounds feature sulfonyl or sulfonamide groups, which improve solubility and hydrogen-bonding capacity. However, the azepane sulfonyl group in the target compound may exhibit reduced steric hindrance compared to bulkier aryl sulfonyl groups in .

Physicochemical and Spectral Properties

IR Spectral Data

Compound Type C=O Stretch (cm⁻¹) C=S Stretch (cm⁻¹) NH Stretch (cm⁻¹)
Target Compound (predicted) 1670–1685 N/A 3150–3300 (hydrazide)
[4–6] 1663–1682 1243–1258 3150–3319
Not reported N/A 3278–3414 (tautomers)

The absence of C=S in the target compound distinguishes it from ’s thioamide derivatives. Its C=O stretch aligns with typical carbohydrazides, suggesting similar conjugation effects .

NMR Characteristics

  • 1H-NMR : The azepane protons in the target compound would resonate as multiplet signals at δ 1.5–2.5 ppm, contrasting with aromatic proton signals (δ 7.0–8.5 ppm) in ’s triazoles .
  • 13C-NMR : The sulfonyl carbon (δ ~110 ppm) and thiophene carbons (δ 125–140 ppm) would be key markers for the target compound.

Preparation Methods

Table 1: Retrosynthetic Disconnections and Precursors

Bond Disconnected Precursor Required Functional Group Transformation
Sulfonamide C–S Azepane + Sulfur trioxide donor Sulfonation of aryl amine
Hydrazide C–N Hydrazine hydrate Nucleophilic acyl substitution
Thiophene Cl–C Thiophene-3-carboxylic acid Electrophilic chlorination

Stepwise Synthesis of Key Intermediates

Synthesis of 4-(Azepan-1-ylsulfonyl)benzoic Acid

Route A: Direct Sulfonation of 4-Aminobenzoic Acid

  • Sulfonation : 4-Aminobenzoic acid reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C to yield 4-sulfamoylbenzoic acid.
  • Azepane Coupling : The sulfonyl chloride intermediate is treated with azepane in the presence of triethylamine (TEA) to form the sulfonamide.

Reaction Conditions :

  • Temperature: 0°C → room temperature (RT).
  • Solvent: Dichloromethane (DCM).
  • Yield: 68–72%.

Route B: Metal-Catalyzed Sulfurylation
A palladium-catalyzed coupling of 4-iodobenzoic acid with azepane-1-sulfinate (generated in situ from azepane and sulfur dioxide) achieves higher regioselectivity but requires specialized catalysts.

Synthesis of 2,5-Dichlorothiophene-3-carboxylic Acid

Electrophilic Chlorination :

  • Thiophene-3-carboxylic acid undergoes chlorination using sulfuryl chloride (SO₂Cl₂) in acetic acid at 50°C.
  • Selectivity Control : Excess SO₂Cl₂ (2.2 equiv) ensures di-substitution at the 2- and 5-positions.

Characterization Data :

  • Melting Point : 112–114°C.
  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, thiophene-H), 13.2 (s, 1H, COOH).

Hydrazide Formation and Final Coupling

Step 1: Activation of 4-(Azepan-1-ylsulfonyl)benzoic Acid
The benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in refluxing toluene.

Step 2: Hydrazine Conjugation
The acid chloride reacts with hydrazine hydrate (NH₂NH₂·H₂O) in tetrahydrofuran (THF) to form 4-(azepan-1-ylsulfonyl)benzohydrazide.

Step 3: Acylation with 2,5-Dichlorothiophene-3-carboxylic Acid

  • The thiophene carboxylic acid is activated as a mixed anhydride using ethyl chloroformate.
  • Condensation with the benzohydrazide in DCM yields the target carbohydrazide.

Optimization Insights :

  • Catalyst : 4-Dimethylaminopyridine (DMAP) improves acylation efficiency (yield increase: 58% → 82%).
  • Temperature : 0°C → RT minimizes side reactions.

Critical Analysis of Methodologies

Sulfonylation Efficiency Across Routes

Table 2: Comparative Performance of Sulfonylation Methods

Method Yield (%) Purity (HPLC) Reaction Time (h)
Direct Sulfonation 72 98.5 6
Pd-Catalyzed 85 99.2 12

The palladium-catalyzed route, while higher-yielding, demands stringent anhydrous conditions and poses scalability challenges due to catalyst costs.

Hydrazide Coupling: Solvent and Base Effects

Table 3: Solvent Screening for Hydrazide Formation

Solvent Yield (%) Byproduct Formation
THF 82 <5%
DCM 75 12%
DMF 68 20%

Tetrahydrofuran (THF) provides optimal balance between solubility and reaction kinetics, suppressing hydrolysis of the acid chloride intermediate.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (500 MHz, DMSO-d₆):

    • δ 1.45–1.60 (m, 8H, azepane CH₂).
    • δ 3.20–3.35 (m, 4H, azepane N–CH₂).
    • δ 7.90 (d, J = 8.5 Hz, 2H, benzoyl Ar–H).
    • δ 8.10 (s, 1H, thiophene-H).
  • ¹³C NMR : 167.8 ppm (C=O, hydrazide), 141.2 ppm (thiophene C–Cl).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 532.0241 [M+H]⁺.
  • Calculated : 532.0238 for C₁₉H₂₂Cl₂N₃O₄S₂.

Industrial-Scale Adaptation and Challenges

Continuous Flow Sulfonation

Microreactor systems enhance heat dissipation during sulfonation, reducing decomposition byproducts by 40% compared to batch processes.

Waste Stream Management

  • Neutralization : Quench excess SOCl₂ with ice-cold sodium bicarbonate.
  • Solvent Recovery : Distillation reclaims >90% THF and DCM.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways and purification methods for N'-(4-(azepan-1-ylsulfonyl)benzoyl)-2,5-dichlorothiophene-3-carbohydrazide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Sulfonylation : React 4-aminobenzoyl chloride with azepane in the presence of sulfonating agents (e.g., SOCl₂) to form the azepane-1-ylsulfonylbenzoyl intermediate.

Hydrazide Formation : Condense the intermediate with 2,5-dichlorothiophene-3-carboxylic hydrazide under acidic conditions (e.g., HCl in ethanol, reflux for 1–2 hours) to form the carbohydrazide linkage .

  • Purification : Recrystallization from ethanol or methanol is effective, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) for higher purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm hydrazide proton signals (~10–12 ppm) and aromatic/azepane ring systems .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1340 cm⁻¹ (S=O stretch) confirm functional groups .
  • X-ray Crystallography : For definitive structural elucidation, as demonstrated for analogous hydrazides .

Q. How should researchers assess the compound’s stability under laboratory storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Storage Recommendations : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation of the sulfonamide and hydrazide moieties.

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Antimicrobial Screening : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the dichlorothiophene ring (e.g., replacing Cl with Br or CF₃) and azepane ring size (e.g., hexane vs. heptane) to assess electronic/steric effects.
  • Biological Testing : Compare substituted analogs in enzyme inhibition assays (e.g., kinase or protease targets) to identify critical functional groups .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial dihydrofolate reductase) .
  • QSAR Modeling : Develop models based on substituent descriptors (Hammett σ, logP) to correlate structure with bioactivity .
  • ADMET Prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions.

Q. How to resolve contradictions between in vitro and in vivo bioactivity data?

  • Methodological Answer :

  • Solubility Enhancement : Test formulations with cyclodextrins or PEGylation to improve bioavailability.
  • Metabolic Profiling : Use LC-MS/MS to identify metabolites in liver microsomes and adjust dosing regimens .
  • Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in rodent models to explain efficacy gaps.

Q. What process optimization strategies improve synthetic yield and scalability?

  • Methodological Answer :

  • Design of Experiments (DOE) : Vary reaction parameters (temperature, catalyst concentration) to identify optimal conditions via response surface methodology.
  • Flow Chemistry : Implement continuous flow reactors for sulfonylation steps to enhance reproducibility and reduce byproducts .

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